(2E)-N-hydroxyquinoline-2-carboximidoyl chloride
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Overview
Description
N-hydroxyquinoline-2-carbonimidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxyquinoline-2-carbonimidoyl chloride typically involves the reaction of quinoline-2-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of N-hydroxyquinoline-2-carbonimidoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-hydroxyquinoline-2-carbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoline-2-carboxamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-carboxamide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxyquinoline-2-carbonimidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-hydroxyquinoline-2-carbonimidoyl chloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, disrupting their normal function. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
2-Hydroxyquinoline: Used in various pharmaceutical applications and known for its interaction with DNA topoisomerases.
Uniqueness: N-hydroxyquinoline-2-carbonimidoyl chloride is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C10H7ClN2O |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
(2E)-N-hydroxyquinoline-2-carboximidoyl chloride |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H/b13-10+ |
InChI Key |
CVRZTNDBXSLHCB-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=N\O)/Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NO)Cl |
Origin of Product |
United States |
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